molecular formula C8H6FNO4 B1344122 4-Fluoro-2-methyl-5-nitrobenzoic acid CAS No. 64695-92-7

4-Fluoro-2-methyl-5-nitrobenzoic acid

Cat. No.: B1344122
CAS No.: 64695-92-7
M. Wt: 199.14 g/mol
InChI Key: IBZJPGGBZMXXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-nitrobenzoic acid typically involves the nitration of 4-fluoro-2-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

4-Fluoro-2-methylbenzoic acid+HNO34-Fluoro-2-methyl-5-nitrobenzoic acid+H2O\text{4-Fluoro-2-methylbenzoic acid} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Fluoro-2-methylbenzoic acid+HNO3​→4-Fluoro-2-methyl-5-nitrobenzoic acid+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, typically under basic conditions.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Reduction: 4-Fluoro-2-methyl-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 4-Fluoro-2-methyl-5-nitrobenzoate esters.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-nitrobenzoic acid depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-5-nitrobenzoic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    4-Fluoro-3-methyl-5-nitrobenzoic acid: Another isomer with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

4-Fluoro-2-methyl-5-nitrobenzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZJPGGBZMXXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624642
Record name 4-Fluoro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64695-92-7
Record name 4-Fluoro-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methyl-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A cooled mixture of fuming nitric acid (2.5 mL) and conc. sulfuric acid (25 mL) was slowly added to 4-fluoro-2-methyl-benzoic acid (9 g, 58.3 mmol) at 0° C. under N2 atmosphere over a period of 45 min. Reaction mixture was allowed to stir at 0° C. for 1 h. Starting material consumption was monitored by the TLC. Upon completion of the reaction the reaction mass was poured onto crushed ice and extracted in ethyl acetate (3×100 mL). Combined extract was washed with water, brine solution and dried over anhydrous Na2SO4. The solid obtained was washed with pet ether to afford the pure product 4-fluoro-2-methyl-5-nitro-benzoic acid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-2-methylbenzoic acid (32.5 g) in conc. sulfuric acid (50 ml) was added dropwise conc. nitric acid (8.4 ml) at 0° C., and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into ice-water (500 ml), and the mixture was extracted with diisopropyl ether (300 ml), and the organic layer was washed with water, and a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, concentrated under reduced pressure to give the title compound (40.0 g).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methyl-5-nitrobenzoic acid
Reactant of Route 2
4-Fluoro-2-methyl-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-methyl-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-methyl-5-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methyl-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-methyl-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.